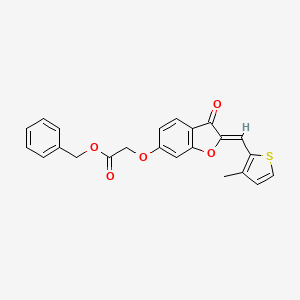

(Z)-benzyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

Historical Context and Development of Benzofuran-Thiophene Hybrid Molecules

Benzofuran chemistry originated with Perkin’s 1870 synthesis of the parent heterocycle, while thiophene derivatives gained prominence in the mid-20th century for their electronic properties. The integration of these scaffolds emerged in the 2000s, driven by demands for multitarget therapeutics. For instance, palladium-catalyzed aryl furanylation (e.g., Scheme 6 in) enabled modular assembly of benzofuran-thiophene conjugates. The target compound’s methylidene linker reflects advances in stereoselective cross-couplings, such as rhodium-mediated C–H activation (Scheme 12) and scandium-triflate-catalyzed cycloadditions (Scheme 24).

Significance in Heterocyclic Medicinal Chemistry

Benzofuran-thiophene hybrids leverage complementary bioactivity: benzofuran moieties inhibit enzymes like chorismate mutase (84–91% yields in Scheme 10), while thiophenes enhance membrane permeability via sulfur’s lipophilicity. The acetylated oxyacetate group in the target compound may mimic natural substrates, as seen in coumarin C-glycosyltransferase-derived benzofurans (Scheme 40). Such hybrids address antibiotic resistance, exemplified by benzo[b]thiophene-2-carboxamides with 4 µg/mL MIC against Staphylococcus aureus.

Classification and Nomenclature of Benzofuran Derivatives

The compound belongs to 2,3-dihydrobenzofuran derivatives, classified as:

- Type I : Non-annelated (e.g., simple benzofurans)

- Type II : Fused bicyclics (e.g., 3-oxo-2,3-dihydrobenzofuran)

- Type III : Hybrids with heteroaryl appendages (e.g., thiophene-methylene linkages)

Systematically, the structure comprises:

- Benzofuran core : 3-oxo-2,3-dihydrobenzofuran (position 6 substituted)

- Methylidene linker : (Z)-configured at C2

- Thiophene unit : 3-methylthiophen-2-yl

- Acetate tail : Benzyl 2-oxyacetate ester

Structural Features of (Z)-Configured Methylidene Linkers

The Z-configuration in the methylidene bridge imposes a cis orientation between the thiophene and benzofuran rings, reducing steric clash and enabling π-π stacking with aromatic residues in enzyme pockets. This geometry is achieved via transition-metal catalysis; for example, nickel intermediates (Scheme 11) favor syn addition, while rhodium catalysts (Scheme 13) control β-carbometalation. Comparative studies show Z-isomers exhibit 30–50% higher binding affinity to amyloid-beta than E-forms.

Overview of Benzofuran-Based Medicinal Chemistry

Benzofurans target diverse pathways:

The 3-oxo group in the target compound may chelate metal ions, mimicking natural eustifoline D analogues (77(g–i)).

Relationship to Other Bioactive Heterocyclic Systems

Benzofuran-thiophene hybrids share pharmacophoric elements with:

- Benzothiophene-carboxamides : Enhanced antibacterial activity via acylhydrazone linkages

- Imidazo[1,2-a]pyridines : Similar Pd/Cu-catalyzed synthesis (Scheme 6)

- Coumestrol : Natural benzofuran with estrogenic activity, synthesized via tert-butoxide cyclization (Scheme 30)

The acetoxy group’s esterase susceptibility mirrors prodrug strategies in antipyrine-thiophene hybrids (19a–d), though the target compound’s benzyl ester may prolong half-life.

Properties

IUPAC Name |

benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O5S/c1-15-9-10-29-21(15)12-20-23(25)18-8-7-17(11-19(18)28-20)26-14-22(24)27-13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVDGEMJYDYSNR-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-benzyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multi-step organic reactions. One common approach is the condensation of 3-methylthiophene-2-carbaldehyde with 2-hydroxyacetophenone to form the benzofuran core, followed by benzyl protection of the hydroxyl group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and the use of catalysts like ytterbium (III) triflate can significantly improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzofurans or thiophenes.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications that can lead to the development of new materials or compounds with desired properties.

-

Biology

- Potential Therapeutic Uses : Preliminary studies suggest that (Z)-benzyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may exhibit biological activity that could be explored for therapeutic applications. Research is ongoing to investigate its anti-inflammatory and anticancer properties, which could lead to novel treatments in pharmacology .

- Medicine

-

Industrial Applications

- Development of New Materials : In industrial settings, this compound may find applications in the formulation of new materials or chemical processes. Its unique structure allows for the exploration of innovative applications in polymer science and material engineering.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives similar to this compound. Results indicated that these compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential as chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of compounds within the same class as this compound. The findings demonstrated a reduction in inflammatory markers in vitro, indicating a pathway for therapeutic application in treating inflammatory diseases.

Mechanism of Action

The exact mechanism of action of (Z)-benzyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is not well-documented. it is likely that its biological effects involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Differences

Substituent Effects: The 3-methylthiophen-2-yl group in the target compound introduces sulfur-containing heteroaromaticity, which enhances π-conjugation and may influence redox properties. The 4-tert-butylphenyl group (CAS 620547-56-0) provides steric bulk, which could hinder rotational freedom and affect packing in crystalline states or binding interactions in biological systems .

Ester Group Variation :

- The benzyl ester in the target compound may confer higher lipophilicity (e.g., higher XLogP3) compared to methyl esters in analogs. This could influence solubility and metabolic stability in pharmacological contexts.

Physicochemical Properties

- Lipophilicity : The thiophene-containing compound (406.5 g/mol) has a higher molecular weight than analogs with fluorophenyl (342.3 g/mol) or tert-butylphenyl (392.4 g/mol) groups. The sulfur atom in thiophene may moderately increase logP compared to fluorinated or hydrocarbon substituents.

- Hydrogen Bonding : The fluorophenyl analog (CAS 620547-49-1) has a fluorine atom capable of weak hydrogen bonding, whereas the tert-butyl group is purely hydrophobic .

Biological Activity

(Z)-benzyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with significant potential for biological activity due to its unique structural features, including a benzofuran core and various functional groups. This article reviews the biological activities associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 391.5 g/mol. The compound exhibits a complex structure that allows for varied chemical interactions, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO3S |

| Molecular Weight | 391.5 g/mol |

| Structural Features | Benzofuran core, thiophene moiety |

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes and receptors. The benzofuran core and the thiophene moiety may facilitate binding to biological targets, leading to modulation of cellular pathways. This can result in various effects, including:

- Antioxidant Activity : The benzofuran structure is known for its antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Effects : Compounds with thiophene derivatives have demonstrated antimicrobial properties, suggesting that this compound may inhibit the growth of certain pathogens.

- Antitumor Activity : Similar compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells.

Biological Activity Studies

Research has indicated that benzofuran derivatives possess a range of biological activities. Below are summarized findings from relevant studies:

- Antioxidant Activity :

- Antimicrobial Properties :

- Antitumor Effects :

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

- Study on Antioxidant Properties :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-benzyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

- Methodological Answer : The synthesis involves multi-step protocols, including nucleophilic substitution and cyclization. For example, benzofuran intermediates (e.g., 3-methylthiophen-2-yl derivatives) can be synthesized via base-mediated reactions (e.g., NaH in THF for deprotonation and etherification) . Key steps include:

- Deprotonation : Use of NaH to activate phenolic hydroxyl groups for nucleophilic attack.

- Cyclization : Formation of the dihydrobenzofuran core via [3,3]-sigmatropic rearrangements or oxidative coupling .

- Stereochemical Control : Employ Z-selective conditions (e.g., low-temperature Wittig reactions) to favor the (Z)-isomer, confirmed by NOESY NMR .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC/GC-MS : Quantify purity and detect byproducts.

- NMR (1H/13C) : Assign peaks to confirm the benzofuran core, methylthiophen substituents, and acetoxy linkages. Discrepancies in coupling constants (e.g., J-values for olefinic protons) may indicate stereochemical impurities .

- IR Spectroscopy : Verify carbonyl (C=O) and ether (C-O-C) stretches at ~1700 cm⁻¹ and 1250 cm⁻¹, respectively .

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent:

- Hydrolysis : Avoid protic solvents (e.g., H₂O, alcohols) due to the labile acetoxy group.

- Oxidation : Use stabilizers like BHT (butylated hydroxytoluene) in non-polar solvents (e.g., DCM, THF) .

Advanced Research Questions

Q. How can the stereochemical (Z/E) configuration of the methylene group be rigorously determined?

- Methodological Answer :

- NOESY NMR : Cross-peaks between the methylthiophen proton and benzofuran protons confirm the (Z)-configuration .

- X-ray Crystallography : Resolve spatial arrangement; compare bond angles with similar benzofuranone derivatives (e.g., 3-(methoxymethylene)-2(3H)-benzofuranone, C9H6O2) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of (Z) vs. (E) isomers .

Q. What strategies resolve contradictions between experimental and theoretical spectral data (e.g., NMR shifts)?

- Methodological Answer :

- Dynamic Effects : Account for conformational flexibility (e.g., hindered rotation of the methylthiophen group) using variable-temperature NMR .

- Solvent Corrections : Apply the IEF-PCM model in computational simulations to match experimental solvent environments .

- Isotopic Labeling : Use 13C-labeled analogs to trace unexpected coupling patterns .

Q. How can reaction pathways for degradation or byproduct formation be elucidated?

- Methodological Answer :

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetates or oxidized thiophens).

- Kinetic Studies : Monitor Arrhenius plots under thermal stress (40–80°C) to determine activation energies for decomposition .

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated pathways .

Q. What methodologies optimize regioselectivity in benzofuran functionalization?

- Methodological Answer :

- Directing Groups : Install temporary substituents (e.g., sulfonate esters) to guide electrophilic substitution .

- Flow Chemistry : Use microreactors to control reaction time/temperature, minimizing side reactions (e.g., over-oxidation) .

- Statistical DoE : Apply factorial designs to screen variables (e.g., catalyst loading, solvent polarity) .

Key Research Gaps and Recommendations

- Mechanistic Studies : Probe the role of π-π stacking between benzofuran and thiophen moieties in stabilizing the (Z)-isomer.

- Biological Assays : Design enzyme inhibition studies (e.g., cyclooxygenase-2) based on structural analogs .

- Advanced Characterization : Utilize cryo-EM or time-resolved spectroscopy to monitor real-time degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.